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Compound of Interest

Compound Name: SR144528

Cat. No.: B1682612 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of

SR144528, a potent and selective cannabinoid receptor 2 (CB2) inverse agonist, in mouse

models. Detailed protocols for common administration routes, quantitative data from various

studies, and visualizations of the relevant signaling pathways are included to facilitate

experimental design and execution.

Introduction to SR144528
SR144528 is a widely used pharmacological tool for investigating the role of the CB2 receptor

in various physiological and pathological processes. As a selective inverse agonist, SR144528
not only blocks the effects of CB2 agonists but also reduces the basal activity of constitutively

active CB2 receptors.[1][2] It exhibits high affinity for the CB2 receptor (Ki = 0.6 nM) with over

700-fold selectivity against the CB1 receptor.[2] This selectivity makes it an invaluable tool for

delineating the specific functions of the CB2 receptor system in vivo.

Data Presentation: Quantitative Effects of SR144528
in Mice
The following tables summarize the quantitative effects of SR144528 administration in various

mouse studies, categorized by administration route and experimental model.
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Table 1: Oral Administration (p.o.)
Dose Mouse Strain

Experimental
Model

Observed
Effect

Reference

0.35 mg/kg Not Specified
Ex vivo [3H]-CP

55,940 binding

ED50 for

displacement in

spleen

membranes

[2][3]

3 mg/kg Not Specified
Receptor

Occupancy

Significant

occupancy of

spleen CB2

receptors for at

least 18 hours

[4]

up to 10 mg/kg Not Specified
CB1 Receptor

Binding

No effect on

[3H]-CP 55,940

binding in the

brain

[3]

10 mg/kg Not Specified Behavioral

No significant

behavioral

effects observed

[3]

Table 2: Intraperitoneal Administration (i.p.)
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Dose Mouse Strain
Experimental
Model

Observed
Effect

Reference

0.1 mg/kg
CB1 wild-type &

knockout

µ-opioid receptor

(MOR)

expression

Significant

decrease in

MOR mRNA

expression in the

brainstem

[5]

1-20 mg/kg DBA/2
Locomotor

Activity

Enhanced

locomotor and

stereotype

behavior

[4]

10 mg/kg
C57BL/6J &

CB2KO

Neuropathic &

Inflammatory

Pain

Did not block the

antiallodynic

effects of a CB2

agonist

(GW405833)

[6]

20 mg/kg DBA/2

Anxiety-like

Behavior (Black

and White Box)

Reduced time

spent in the

white

compartment in

male mice

[4]

Not Specified 129S1/SvImJ

Anxiety-like

Behavior

(Elevated Plus

Maze)

Partially

prevented the

anxiogenic

phenotype

[6]

Table 3: Intracerebroventricular Administration (i.c.v.)
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Dose Mouse Strain
Experimental
Model

Observed
Effect

Reference

10 µ g/animal Not Specified
CB1 Receptor

Binding

No effect on

[3H]-CP 55,940

binding in the

brain

[3]

10 µ g/animal Not Specified Behavioral

No significant

behavioral

effects observed

[3]

Experimental Protocols
The following are detailed protocols for the preparation and administration of SR144528 via

oral gavage and intraperitoneal injection in mice.

Protocol 1: Oral Gavage Administration
Materials:

SR144528 powder

Tween 80

Dimethyl sulfoxide (DMSO)

Sterile distilled water

Microcentrifuge tubes

Vortex mixer

Sonicator (optional)

Animal balance

Oral gavage needles (20-22 gauge, 1.5 inches with a rounded tip)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.druglibrary.org/crl/receptors/agonists/Rinaldi-Carmona%20et.al%2098%20CB2%20Antagonist_%20JPharmacolExpTher.pdf
https://www.druglibrary.org/crl/receptors/agonists/Rinaldi-Carmona%20et.al%2098%20CB2%20Antagonist_%20JPharmacolExpTher.pdf
https://www.benchchem.com/product/b1682612?utm_src=pdf-body
https://www.benchchem.com/product/b1682612?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1 mL syringes

Vehicle Preparation (1:1:18 - Tween 80:DMSO:Saline/Water):[7]

Prepare a 1:1 stock solution of Tween 80 and DMSO. For example, mix 50 µL of Tween 80

and 50 µL of DMSO.

Add the SR144528 powder to the Tween 80/DMSO mixture to achieve the desired stock

concentration. Vortex thoroughly until the powder is fully dissolved. Gentle heating or

sonication can aid dissolution.

For the final dosing solution, dilute the drug-vehicle stock in sterile distilled water or saline at

a ratio of 1:18 (e.g., add 1.8 mL of water/saline to 100 µL of the stock). This results in a final

vehicle concentration of approximately 5% Tween 80 and 5% DMSO.

Dosing Procedure:

Weigh the mouse to determine the correct dosing volume. The typical dosing volume for oral

gavage in mice is 5-10 mL/kg.

Draw the calculated volume of the SR144528 solution into a 1 mL syringe fitted with an

appropriately sized gavage needle.

Gently restrain the mouse by the scruff of the neck to immobilize its head.

Introduce the gavage needle into the diastema (the gap between the incisors and molars)

and advance it gently along the roof of the mouth towards the esophagus. The needle should

pass with minimal resistance.

Once the needle is in the esophagus, dispense the solution smoothly.

Withdraw the needle gently and return the mouse to its cage.

Monitor the animal for any signs of distress.

Protocol 2: Intraperitoneal (i.p.) Injection
Materials:
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SR144528 powder

Dimethyl sulfoxide (DMSO)

Sterile saline (0.9% NaCl)

Microcentrifuge tubes

Vortex mixer

Animal balance

25-30 gauge needles

1 mL syringes

Vehicle Preparation (DMSO in Saline):

Dissolve the SR144528 powder in 100% DMSO to create a stock solution.

For the final dosing solution, dilute the stock solution in sterile saline to the desired final

concentration. It is recommended to keep the final DMSO concentration below 10% to

minimize potential toxicity. A common vehicle for i.p. injection is 5% DMSO in saline.

Dosing Procedure:

Weigh the mouse to calculate the required injection volume. The typical i.p. injection volume

for a mouse is 10 mL/kg.

Draw the calculated volume of the SR144528 solution into a 1 mL syringe with a 25-30

gauge needle.

Securely restrain the mouse, exposing its abdomen. The mouse can be placed on its back.

The injection should be administered into the lower right quadrant of the abdomen to avoid

the cecum and bladder.
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Insert the needle at a 30-45 degree angle and aspirate to ensure no fluid is drawn back,

which would indicate entry into a vessel or organ.

Inject the solution steadily.

Withdraw the needle and return the mouse to its cage.

Observe the animal for any adverse reactions.

Visualizations
CB2 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the CB2 receptor and the effect of

the inverse agonist SR144528. CB2 receptors are coupled to Gi/o proteins.[8] Agonist

activation typically leads to the inhibition of adenylyl cyclase, reducing cAMP levels, and the

activation of the MAP kinase pathway.[2] As an inverse agonist, SR144528 binds to the CB2

receptor and stabilizes it in an inactive conformation, leading to the inhibition of these

downstream signaling events.
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Click to download full resolution via product page

Caption: CB2 receptor signaling and inhibition by SR144528.

Experimental Workflow: Inflammation Model
This diagram outlines a typical experimental workflow for evaluating the effect of SR144528 in

a mouse model of inflammation.
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Caption: Workflow for SR144528 in a mouse inflammation model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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